methyl5H,6H,11H-benzo[a]carbazole-8-carboxylate
Description
Methyl 5H,6H,11H-benzo[a]carbazole-8-carboxylate is a polycyclic aromatic compound featuring a carbazole core fused with a benzo ring and an ester functional group at the 8-position. Its structure comprises three fused aromatic rings (two benzene rings and one pyrrole ring) with a methyl carboxylate substituent. While specific data on this compound are absent in the provided evidence, its structural analogues and synthetic strategies can be inferred from related carbazole derivatives.
Properties
IUPAC Name |
methyl 6,11-dihydro-5H-benzo[a]carbazole-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-21-18(20)12-7-9-16-15(10-12)14-8-6-11-4-2-3-5-13(11)17(14)19-16/h2-5,7,9-10,19H,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAMDFLFXKECIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC3=C2CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5H,6H,11H-benzo[a]carbazole-8-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the carbazole core, followed by the introduction of the carboxylate group at the 8th position and the methyl group at the 5H,6H,11H positions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of methyl 5H,6H,11H-benzo[a]carbazole-8-carboxylate may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5H,6H,11H-benzo[a]carbazole-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced carbazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
Methyl 5H,6H,11H-benzo[a]carbazole-8-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of methyl 5H,6H,11H-benzo[a]carbazole-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural and physicochemical properties of methyl 5H,6H,11H-benzo[a]carbazole-8-carboxylate and related compounds:
*Note: The synthesis of methyl 5H,6H,11H-benzo[a]carbazole-8-carboxylate may involve Suzuki-Miyaura cross-coupling, analogous to methods used for aryl-substituted carbazoles in .
Functional Group Impact on Properties
- Ester vs. Alkyl Substituents: The methyl carboxylate group in the target compound introduces polarity and hydrogen-bonding capacity compared to the nonpolar butyl chain in 8-butyl-5H,6H,11H-benzo[a]carbazole . This difference likely enhances aqueous solubility and alters reactivity (e.g., susceptibility to hydrolysis).
- Nitro and Aryl Groups : Compounds like 1,4-dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole exhibit electron-withdrawing nitro groups and extended π-conjugation, which may influence photophysical properties and biological activity .
Research Findings and Limitations
Gaps in Data
- No direct spectral or crystallographic data for methyl 5H,6H,11H-benzo[a]carbazole-8-carboxylate are provided in the evidence.
- Comparative toxicity, stability, and reactivity studies are absent.
Biological Activity
Methyl 5H,6H,11H-benzo[a]carbazole-8-carboxylate (commonly referred to as methyl benzo[a]carbazole) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H15NO2
- Molecular Weight : 277.323 g/mol
- SMILES Notation : COC(=O)c1ccc2[nH]c-3c(CCc4ccccc-34)c2c1
- CAS Number : 2305049
Methyl benzo[a]carbazole exhibits various biological activities through multiple mechanisms:
- Antiviral Activity : Recent studies have indicated that derivatives of benzocarbazole, including methyl benzo[a]carbazole, show promising antiviral properties against SARS-CoV-2. Specifically, compounds derived from this class have demonstrated inhibition of the SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro), which are crucial for viral replication. For instance, certain derivatives exhibited IC50 values as low as 0.11 µM, indicating potent enzyme inhibition .
- Antitumor Activity : Research has shown that carbazole derivatives possess significant antitumor properties. Methyl benzo[a]carbazole has been evaluated alongside other carbazole derivatives for their efficacy against various cancer cell lines. Notably, certain compounds in this class have demonstrated remarkable in vitro and in vivo anticancer activity comparable to established chemotherapeutic agents .
- Neuroprotective Effects : Carbazole derivatives are also being explored for their neuroprotective properties. Some studies suggest that they may modulate neuroinflammatory pathways and provide protection against neurodegenerative diseases .
Biological Activity Overview
The following table summarizes the biological activities associated with methyl 5H,6H,11H-benzo[a]carbazole-8-carboxylate and its derivatives:
Case Study 1: Antiviral Efficacy Against SARS-CoV-2
A study focused on synthesizing a series of benzocarbazoledinones revealed that certain compounds exhibited strong antiviral activity against SARS-CoV-2. Methyl benzo[a]carbazole derivatives were tested in Calu-3 cells (a model for human lung epithelial cells), showing EC50 values below 4 µM without cytotoxic effects. The most effective compounds were further analyzed for their mechanisms using enzymatic assays .
Case Study 2: Antitumor Potential
In another investigation, a series of novel carbazole derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines such as A549 and HCT-116. The results indicated that several derivatives showed significant antitumor activity, with some compounds exhibiting IC50 values comparable to standard chemotherapeutics like amonafide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
